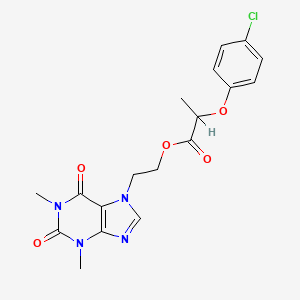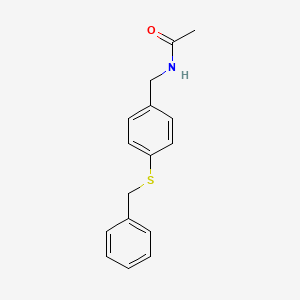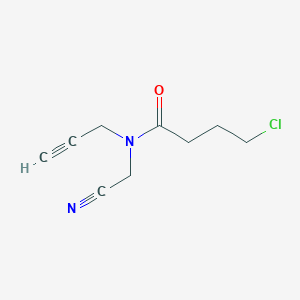
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide is an organic compound that features a unique combination of functional groups, including a chloro group, a cyanomethyl group, and a prop-2-yn-1-yl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobutanoyl chloride, cyanomethylamine, and propargylamine.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobutanoyl chloride with cyanomethylamine to form an intermediate compound.
Final Product Formation: The intermediate is then reacted with propargylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial processes often incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Addition Reactions: Reagents such as hydrogen gas (for hydrogenation) or halogens (for halogenation) are used. Conditions may vary from room temperature to elevated temperatures, depending on the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used. Reaction conditions are tailored to achieve the desired oxidation state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while addition reactions can result in saturated or halogenated products.
Scientific Research Applications
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)aniline
- 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide
- 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.
Properties
CAS No. |
56096-29-8 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
4-chloro-N-(cyanomethyl)-N-prop-2-ynylbutanamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-7-12(8-6-11)9(13)4-3-5-10/h1H,3-5,7-8H2 |
InChI Key |
QSBUEXQTZRSXPO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC#N)C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


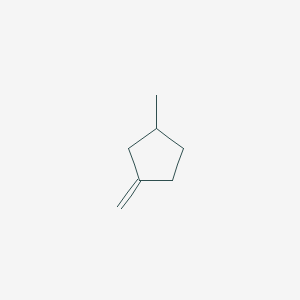
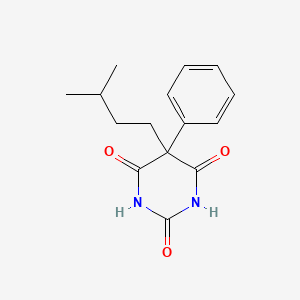
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
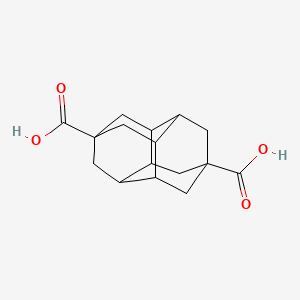

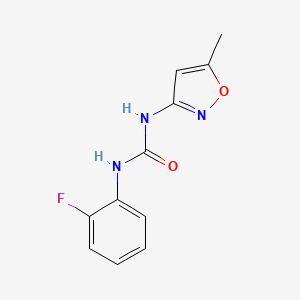
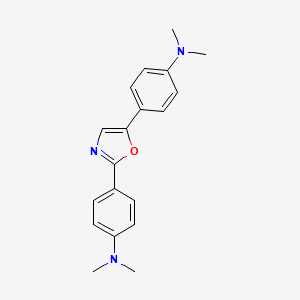
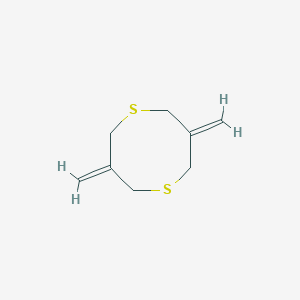
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
